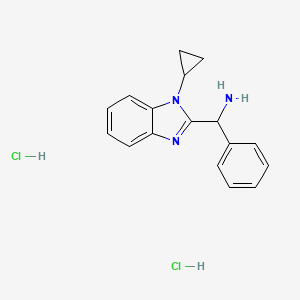
1H-Benzotriazole-7-boronic acid pinacol ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole-7-boronic acid pinacol ester is a boronic ester derivative of benzotriazole. This compound is particularly significant in organic synthesis due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds. The pinacol ester moiety enhances the stability and reactivity of the boronic acid, making it a valuable reagent in various chemical transformations .
Preparation Methods
The synthesis of 1H-Benzotriazole-7-boronic acid pinacol ester typically involves the reaction of 1H-benzotriazole with boronic acid derivatives under specific conditions. One common method includes the use of pinacol as a protecting group for the boronic acid. The reaction conditions often involve the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reaction . Industrial production methods may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1H-Benzotriazole-7-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with halides or pseudohalides in the presence of a palladium catalyst and a base.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a radical approach.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) .
Scientific Research Applications
1H-Benzotriazole-7-boronic acid pinacol ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Benzotriazole-7-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide or pseudohalide, forming a palladium complex.
Transmetalation: The boronic ester reacts with the palladium complex, transferring the organic group to the palladium center.
Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium catalyst.
The molecular targets and pathways involved in these reactions are primarily centered around the palladium catalyst and the boronic ester functionality .
Comparison with Similar Compounds
1H-Benzotriazole-7-boronic acid pinacol ester can be compared with other boronic esters such as:
1H-Pyrazole-4-boronic acid pinacol ester: Used in similar coupling reactions and as a reagent for preparing biologically active compounds.
2,1,3-Benzothiadiazole-4,7-bis (boronic acid pinacol ester): Another boronic ester used in organic synthesis and material science.
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and stability compared to other boronic esters .
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)8-6-5-7-9-10(8)15-16-14-9/h5-7H,1-4H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOFSMPDPHUARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC3=NNN=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-methoxycarbonyl-pyrazolo[1,5-a]pyridine-6-boronic acid](/img/structure/B8187444.png)
![8-Boc-8-aza-bicyclo[3.2.1]octane-3-boronic acid](/img/structure/B8187448.png)
![8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid](/img/structure/B8187452.png)

![2-(5-[1,3]Dioxolan-2-yl-2,4-dimethoxy-phenyl)-boronic acid](/img/structure/B8187466.png)







